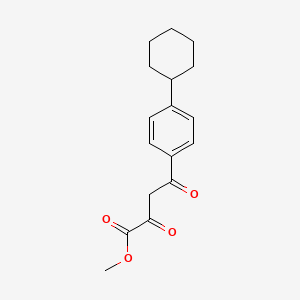

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate

概要

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the Suzuki–Miyaura coupling is a common method used in the synthesis of biaryl compounds, which could potentially be used in the synthesis of "Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate" . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported, which could be relevant depending on the synthetic route .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a cyclohexyl group (a six-membered carbon ring) attached to a phenyl group (a benzene ring). The “methyl 2,4-dioxobutanoate” part suggests the presence of a four-carbon chain with two carbonyl (C=O) groups and a methyl ester group .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As mentioned earlier, Suzuki–Miyaura coupling and protodeboronation of pinacol boronic esters are potential reactions that could be involved in its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, compounds with similar structures, such as 4-cyclohexylphenylboronic acid, have been reported to have a high log octanol-water partition coefficient (Log Kow), indicating that they are relatively hydrophobic .科学的研究の応用

Inhibition of Glycolic Acid Oxidase

Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate and similar 4-substituted 2,4-dioxobutanoic acids demonstrate potent in vitro inhibition of porcine liver glycolic acid oxidase. This suggests potential applications in biochemical research related to enzymatic processes and their regulation (Williams et al., 1983).

Synthesis of Electron-Deficient 1,3-Dienes

Ethyl 4-aryl-2,4-dioxobutanoates, closely related to this compound, are used in the stereoselective intramolecular Wittig reaction to synthesize cyclobutene derivatives. These derivatives can undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, important in organic synthesis (Yavari & Samzadeh‐Kermani, 1998).

Supramolecular Structure Formation

Methyl 2,4-dioxobutanoates react with tetracyanoethylene to yield compounds that can form supramolecular structures with channels. These channels are capable of including large organic and bioorganic molecules, making them significant in the study of molecular interactions and encapsulation (Sheverdov et al., 2017).

Synthesis of Dihydrochromeno[2,3-c]pyrrole-3,9-diones

Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates are used in a three-component cyclization process to synthesize 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones. These compounds are significant in pharmaceutical research, particularly in the development of natural alkaloid derivatives (Vydzhak et al., 2020).

作用機序

Safety and Hazards

The safety and hazards associated with “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” would depend on its specific physical and chemical properties. For instance, compounds with similar structures, such as 4-Methylcyclohexylamine, are considered hazardous and can cause severe skin burns and eye damage .

将来の方向性

The future directions for research on “Methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate” could involve further exploration of its synthesis, properties, and potential applications. For instance, the enantioselective aldol reaction is a powerful tool for the synthesis of chiral compounds and could potentially be applied to the synthesis of “this compound” or related compounds .

特性

IUPAC Name |

methyl 4-(4-cyclohexylphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAULXCJMWSSSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2478481.png)

![4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478488.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid](/img/structure/B2478491.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)

![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)

![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)